3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The benzofuran and triazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2,3-dihydro-1-benzofuran-5-yl (methoxy)acetic acid.
Triazole Derivatives: Compounds containing triazole rings, such as 1,2,4-triazole-3-carboxamide.
Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups, such as 3,4-dimethoxyphenylacetic acid.
Uniqueness
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide is unique due to its combination of benzofuran, triazole, and dimethoxyphenyl moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-8-4-16(14-20(19)30-2)5-9-21-24-23(27-26-21)25-22(28)10-6-15-3-7-18-17(13-15)11-12-31-18/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
AWUPLUNEQBWDEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CCC3=CC4=C(C=C3)OCC4)OC |
Origin of Product |
United States |
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